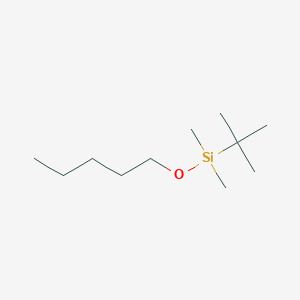
1-Pentanol, DMTBS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentanol, DMTBS (tert-butyldimethylsilyl ether of 1-pentanol) is an organic compound with the molecular formula C11H26OSi. It is a derivative of 1-pentanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis to protect alcohol functionalities during chemical reactions .
Preparation Methods
1-Pentanol, DMTBS can be synthesized through the reaction of 1-pentanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions . The general reaction is as follows:
1-Pentanol+TBDMS-Cl+Base→1-Pentanol, DMTBS+HCl
Industrial production methods for 1-pentanol involve hydroformylation of 1-butene followed by hydrogenation of the resulting pentanal .
Chemical Reactions Analysis
1-Pentanol, DMTBS undergoes various chemical reactions, including:
Oxidation: The TBDMS group protects the hydroxyl group from oxidation, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced to its corresponding alcohol by removing the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and fluoride sources for deprotection . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pentanol, DMTBS is widely used in scientific research due to its role as a protecting group for alcohols. Its applications include:
Chemistry: Used in organic synthesis to protect hydroxyl groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 1-pentanol, DMTBS exerts its effects involves the protection of the hydroxyl group through the formation of a stable silyl ether bond. This protection prevents unwanted reactions at the hydroxyl site, allowing selective reactions at other functional groups. The molecular target is the hydroxyl group of 1-pentanol, and the pathway involves the formation and cleavage of the silyl ether bond .
Comparison with Similar Compounds
1-Pentanol, DMTBS can be compared with other silyl ethers such as trimethylsilyl (TMS) ether and triisopropylsilyl (TIPS) ether. These compounds also protect hydroxyl groups but differ in their steric and electronic properties:
Trimethylsilyl (TMS) Ether: Smaller and less sterically hindered, making it easier to remove but less stable under acidic conditions.
Triisopropylsilyl (TIPS) Ether: Larger and more sterically hindered, providing greater stability but requiring harsher conditions for removal.
Similar compounds include other primary alcohols like methanol, ethanol, and butanol, which can also form silyl ethers but differ in their chain length and reactivity .
Properties
CAS No. |
144363-01-9 |
|---|---|
Molecular Formula |
C11H26OSi |
Molecular Weight |
202.41 g/mol |
IUPAC Name |
tert-butyl-dimethyl-pentoxysilane |
InChI |
InChI=1S/C11H26OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7-10H2,1-6H3 |
InChI Key |
JZZUDMZDKGREBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















